1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride
Overview
Description
1-Methyl-1H-1,2,3-triazole-4-sulfonyl chloride is a chemical compound with the molecular formula C3H4ClN3O2S. It is a derivative of 1,2,3-triazole, a class of heterocyclic aromatic organic compounds characterized by a five-membered ring containing three nitrogen atoms at positions 1, 2, and 3. This compound is known for its utility in various chemical reactions and applications in scientific research.
Mechanism of Action
Target of Action
The primary target of 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride is the carbonic anhydrase-II enzyme . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide .
Mode of Action
The compound interacts with its target through direct binding with the active site residues of the carbonic anhydrase-II enzyme . The presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives contributes to the overall activity of these compounds .
Biochemical Pathways
It is known that carbonic anhydrase-ii is involved in various physiological processes, including respiration and the transport of carbon dioxide and bicarbonate between tissues and lungs . Therefore, inhibition of this enzyme could potentially affect these processes.
Pharmacokinetics
The compound’s interaction with carbonic anhydrase-ii suggests it may be absorbed and distributed to tissues where this enzyme is present .
Result of Action
The compound has shown moderate inhibition potential against carbonic anhydrase-II enzyme . This could lead to a decrease in the enzyme’s activity, potentially affecting physiological processes such as respiration and pH balance.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-1,2,3-triazole-4-sulfonyl chloride can be synthesized through several methods, including the reaction of 1-methyl-1H-1,2,3-triazole with chlorosulfonic acid. The reaction typically requires controlled conditions, such as maintaining a specific temperature range and using an appropriate solvent to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring the purity of starting materials, and implementing safety measures to handle reactive chemicals. Continuous flow reactors and automated systems are often used to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-1,2,3-triazole-4-sulfonyl chloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and introducing functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can substitute the sulfonyl chloride group.
Major Products Formed: The reactions of this compound can yield various products, such as sulfonic acids, amides, and esters, depending on the reagents and conditions used.
Scientific Research Applications
1-Methyl-1H-1,2,3-triazole-4-sulfonyl chloride has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be employed in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Benzene sulfonyl chloride
Toluene sulfonyl chloride
1,2,3-triazole-4-sulfonyl chloride
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Properties
IUPAC Name |
1-methyltriazole-4-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClN3O2S/c1-7-2-3(5-6-7)10(4,8)9/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSOQZHRNVVEDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1351676-71-5 | |
Record name | 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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